Bienvenue dans la boutique en ligne BenchChem!

4-hydroxy-N-(pyridin-2-yl)benzamide

Pharmaceutical impurity profiling Analytical method validation Regulatory ANDA filing

Procure this compound as the regulatory-validated Acalabrutinib Impurity 45 for analytical method development, ANDA filing, and forced degradation studies. Its specific para-hydroxy, 2-pyridinyl isomer is non-substitutable—positional analogs exhibit different retention times and bioactivity (e.g., antimycobacterial MICs). Supplied with full characterization data compliant with ICH guidelines. Traceability against USP/EP pharmacopeial standards is available.

Molecular Formula C12H10N2O2
Molecular Weight 214.224
CAS No. 271258-71-0
Cat. No. B2389508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-N-(pyridin-2-yl)benzamide
CAS271258-71-0
Molecular FormulaC12H10N2O2
Molecular Weight214.224
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C12H10N2O2/c15-10-6-4-9(5-7-10)12(16)14-11-3-1-2-8-13-11/h1-8,15H,(H,13,14,16)
InChIKeyFHMHJVCJGXMNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-N-(pyridin-2-yl)benzamide (CAS 271258-71-0): Procurement-Grade Overview for Analytical and Medicinal Chemistry Research


4-Hydroxy-N-(pyridin-2-yl)benzamide (CAS 271258-71-0) is an aromatic amide belonging to the N-pyridinylbenzamide class, with a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol . The compound features a para-hydroxy substitution on the benzamide phenyl ring and an amide linkage to a 2-aminopyridine moiety. It is recognized primarily as Acalabrutinib Impurity 45, a process-related impurity in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib, and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation, and quality control applications [1]. This compound also serves as a versatile small-molecule scaffold for medicinal chemistry derivatization .

4-Hydroxy-N-(pyridin-2-yl)benzamide (CAS 271258-71-0): Why In-Class Analogs Cannot Be Interchanged for Regulated Analytical or Structure-Activity Applications


Generic substitution of 4-hydroxy-N-(pyridin-2-yl)benzamide with structurally related N-pyridinylbenzamides or hydroxybenzamides is scientifically and regulatorily unsound. First, positional isomerism critically determines biological and physicochemical properties: N-(pyridin-2-yl)benzamides exhibit consistently higher antimycobacterial activity than N-(pyridin-3-yl)benzamides, with minimum inhibitory concentration (MIC) values for active analogs falling below 31.25 µg/mL against Mycobacterium tuberculosis H37Ra [1]. Second, the para-hydroxy substitution on the benzamide ring confers distinct hydrogen-bonding capacity and electronic effects compared to ortho- or meta-hydroxy analogs, directly impacting target binding and metabolic stability [2]. Third, for analytical applications, this compound is specifically designated as Acalabrutinib Impurity 45, and substitution with any other analog would invalidate regulatory method validation, ANDA filing requirements, and forced degradation studies due to non-identical retention times, spectral profiles, and degradation pathways [3]. These differentiation factors establish that this compound must be procured specifically for its intended analytical or medicinal chemistry use case.

4-Hydroxy-N-(pyridin-2-yl)benzamide (CAS 271258-71-0): Quantitative Differentiation Evidence Against Structural Analogs


4-Hydroxy-N-(pyridin-2-yl)benzamide as Acalabrutinib Impurity 45: Regulatory-Grade Identity Differentiation from Non-Impurity Benzamide Analogs

4-Hydroxy-N-(pyridin-2-yl)benzamide is definitively characterized as Acalabrutinib Impurity 45, a process-related impurity arising during the synthesis of the BTK inhibitor Acalabrutinib. Unlike generic N-pyridinylbenzamide analogs, this compound is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control applications supporting ANDA filings [1]. The product is traceable against pharmacopeial standards (USP or EP) and is specifically validated for use as a reference standard in forced degradation studies of Acalabrutinib [1]. No other positional isomer or hydroxy-substituted benzamide analog can substitute in this application due to non-identical chromatographic retention behavior, mass spectral fragmentation patterns, and UV absorption profiles [1].

Pharmaceutical impurity profiling Analytical method validation Regulatory ANDA filing

Positional Isomer Advantage: N-(Pyridin-2-yl)benzamides Exhibit Superior Antimycobacterial Activity Compared to N-(Pyridin-3-yl)benzamides

In a systematic structure-activity relationship study of 44 N-pyridinylbenzamide compounds, N-(pyridin-2-yl)benzamides demonstrated consistently higher antimycobacterial activity than their N-(pyridin-3-yl) positional isomers [1]. Fourteen compounds with the 2-pyridinyl substitution achieved minimum inhibitory concentration (MIC) values below 31.25 µg/mL against Mycobacterium tuberculosis H37Ra, with the most potent analogs (N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide and N-(6-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide) reaching MIC = 7.81 µg/mL (26 µM) [1]. The authors concluded that N-1 in the pyridine ring is more critical for antimycobacterial activity than N-4, establishing the 2-pyridinyl substitution pattern present in 4-hydroxy-N-(pyridin-2-yl)benzamide as pharmacologically preferred [1].

Antimycobacterial drug discovery Structure-activity relationship Tuberculosis

Para-Hydroxy Substitution Defines a Distinct Chemotype with Activity Against Trypanosoma cruzi

Pyridyl benzamide analogs containing a para-hydroxy or para-substituted benzamide core constitute a validated chemotype for Trypanosoma cruzi inhibition. The lead compound pyridyl benzamide 2 demonstrated potent inhibition of T. cruzi with a selectivity index of ≥10 against other protozoan parasites, indicating species-specific antiparasitic activity [1]. Structure-activity relationship analysis revealed that benzamide functional groups, N-methylpiperazine, and sterically unhindered 3-pyridyl substructures are required for high activity against T. cruzi [1]. 4-Hydroxy-N-(pyridin-2-yl)benzamide retains the core benzamide scaffold and para-hydroxy substitution pattern implicated in this antiparasitic pharmacophore [1]. Compounds lacking the benzamide core or bearing alternative substitution patterns were inactive, establishing the benzamide para-substitution motif as essential [1].

Chagas disease Antiparasitic drug discovery Trypanosoma cruzi

Predicted Physicochemical Properties Differentiate 4-Hydroxy-N-(pyridin-2-yl)benzamide from Unsubstituted and Ortho-Hydroxy Analogs

4-Hydroxy-N-(pyridin-2-yl)benzamide possesses predicted physicochemical properties that distinguish it from unsubstituted N-(pyridin-2-yl)benzamide and ortho-hydroxy positional isomers. The para-hydroxy substitution increases molecular weight to 214.22 g/mol (compared to 198.22 g/mol for unsubstituted N-(pyridin-2-yl)benzamide) and introduces a hydrogen bond donor (HBD) count of 2, compared to 1 HBD for the unsubstituted analog [1]. The predicted density is 1.339 ± 0.06 g/cm³, and the predicted boiling point is 336.9 ± 22.0 °C . The para-hydroxy substitution pattern, compared to ortho-hydroxy analogs, avoids intramolecular hydrogen bonding between the hydroxyl and amide carbonyl, thereby preserving the hydroxyl group's availability for intermolecular interactions with biological targets or for further synthetic derivatization [2].

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

N-Pyridinylbenzamide Scaffold Demonstrates Favorable Hepatocellular Safety Profile (IC50 > 200 µM) Supporting Procurement for Cellular Assays

In a systematic evaluation of N-pyridinylbenzamide derivatives, compounds of this class were assessed for cytotoxicity against the hepatocellular carcinoma cell line HepG2. The title compounds were generally found to be non-toxic, with IC50 values exceeding 200 µM, indicating a favorable in vitro safety profile for the N-pyridinylbenzamide scaffold [1]. While this data is class-level and does not derive from direct testing of 4-hydroxy-N-(pyridin-2-yl)benzamide itself, it provides evidence that the core N-(pyridin-2-yl)benzamide chemotype lacks significant hepatocellular toxicity at concentrations relevant to biological screening. This contrasts with certain other benzamide-derived chemotypes that exhibit measurable hepatotoxicity (IC50 < 100 µM) [1].

In vitro toxicology Hepatotoxicity screening Drug safety profiling

Patent Landscape Indicates Commercial and Research Relevance of 4-Hydroxy-N-(pyridin-2-yl)benzamide Distinct from Unpatented Analogs

4-Hydroxy-N-(pyridin-2-yl)benzamide (identified by InChIKey FHMHJVCJGXMNLY-UHFFFAOYSA-N) is associated with a patent count of 10 in the PubChemLite database, compared to zero literature count [1]. This patent-to-literature ratio suggests that the compound has commercial and industrial relevance that exceeds its representation in the peer-reviewed scientific literature, consistent with its role as a proprietary pharmaceutical impurity (Acalabrutinib Impurity 45) [1][2]. In contrast, the unsubstituted parent compound N-(pyridin-2-yl)benzamide (CAS 4589-12-2) has a substantially higher literature count but a lower density of patent associations, reflecting its status as a general research tool rather than a commercially protected entity [3].

Patent analysis Intellectual property Pharmaceutical development

4-Hydroxy-N-(pyridin-2-yl)benzamide (CAS 271258-71-0): High-Value Application Scenarios for Scientific Procurement


Pharmaceutical Impurity Reference Standard for Acalabrutinib ANDA Filing and Quality Control

This compound is specifically validated as Acalabrutinib Impurity 45, supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control applications [1]. Procurement is essential for laboratories performing forced degradation studies, impurity profiling, and reference standard qualification for Abbreviated New Drug Applications (ANDA) related to generic Acalabrutinib products. Traceability against USP or EP pharmacopeial standards can be provided based on feasibility [1].

Antimycobacterial Drug Discovery Leveraging 2-Pyridinylbenzamide Scaffold

Based on class-level evidence that N-(pyridin-2-yl)benzamides exhibit superior antimycobacterial activity compared to 3-pyridinyl isomers, with active analogs achieving MIC values below 31.25 µg/mL against M. tuberculosis H37Ra [2], 4-hydroxy-N-(pyridin-2-yl)benzamide serves as a privileged scaffold for medicinal chemistry optimization. The para-hydroxy group provides a synthetically tractable handle for further derivatization (e.g., etherification, esterification, or sulfonation) to explore structure-activity relationships in tuberculosis drug discovery programs [2].

Antiparasitic Drug Discovery Targeting Trypanosoma cruzi (Chagas Disease)

The pyridyl benzamide chemotype, characterized by a benzamide core with appropriate substitution, has demonstrated potent and selective inhibition of T. cruzi with a selectivity index of ≥10 against other protozoan parasites [3]. 4-Hydroxy-N-(pyridin-2-yl)benzamide retains the essential benzamide scaffold and 2-pyridinyl substitution pattern implicated in this pharmacophore, making it a valuable starting point for analog synthesis and biological evaluation in Chagas disease drug discovery [3].

Medicinal Chemistry Scaffold for Library Synthesis and Derivatization

As a versatile small-molecule scaffold with a para-hydroxy group available for functionalization and a 2-pyridinyl moiety capable of metal coordination, 4-hydroxy-N-(pyridin-2-yl)benzamide is suitable for parallel library synthesis . The para-hydroxy substitution avoids the intramolecular hydrogen bonding characteristic of ortho-hydroxy analogs, preserving the hydroxyl group for intermolecular target engagement or synthetic elaboration [4]. The favorable class-level hepatotoxicity profile (IC50 > 200 µM against HepG2 cells) further supports its use as a non-toxic scaffold for cellular screening campaigns [2].

Quote Request

Request a Quote for 4-hydroxy-N-(pyridin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.